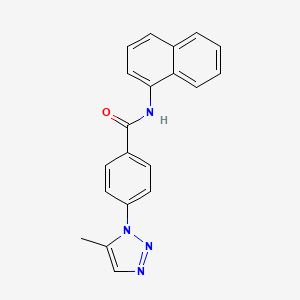

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide

Description

4-(5-Methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide is a synthetic small molecule characterized by a benzamide backbone substituted with a 5-methyl-1,2,3-triazole ring at the 4-position and a naphthalen-1-yl group as the N-amide substituent. The triazole moiety enhances metabolic stability and bioavailability, while the naphthalene group contributes to hydrophobic interactions with target proteins . Recent studies highlight its cytotoxic effects against leukemia cell lines (e.g., K-562) with IC50 values in the low micromolar range .

Properties

IUPAC Name |

4-(5-methyltriazol-1-yl)-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O/c1-14-13-21-23-24(14)17-11-9-16(10-12-17)20(25)22-19-8-4-6-15-5-2-3-7-18(15)19/h2-13H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURXPVVEORTBPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 5-methyl-1H-1,2,3-triazole is formed by reacting 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with an appropriate alkyne under copper-catalyzed conditions.

Coupling with Naphthalene: The naphthalene moiety is introduced by coupling the triazole derivative with a naphthalene-based compound, such as naphthalen-1-amine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Formation of Benzamide: The final step involves the formation of the benzamide group by reacting the intermediate product with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Biological Research: It is used as a probe to study biological pathways and molecular interactions.

Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Chemical Biology: It serves as a tool for chemical biology studies, including target identification and mechanism elucidation.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and naphthalene moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, alter signal transduction pathways, or interfere with cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Substitution with a tetrazole ring (bioisostere of triazole) in compound 3d (from ) improves anti-leukemic potency (IC50 reduction by ~50%), highlighting the critical role of heterocycle electronics in activity .

Crystallography and Structural Validation

However, related benzamide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ) were validated using SHELXL and WinGX/ORTEP software, emphasizing the reliability of structural data in this chemical class .

Biological Activity

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide is a compound belonging to the triazole family, characterized by its structural complexity and potential biological activity. The presence of the triazole ring, known for its stability and versatility in medicinal chemistry, positions this compound as a candidate for various therapeutic applications. This article explores its synthesis, biological activities, and structure-activity relationships based on diverse research findings.

Synthesis

The synthesis of this compound typically employs click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition reaction. This method allows for the efficient formation of the triazole ring through the reaction of an azide and an alkyne under mild conditions, making it suitable for sensitive biological molecules.

Anticancer Properties

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar triazole structures can inhibit c-Jun N-terminal kinase (JNK), a key player in cellular stress responses and apoptosis pathways. Inhibition of JNK has been linked to reduced cell proliferation in cancer models .

Case Study:

A study evaluating various triazole derivatives found that those with structural similarities to this compound demonstrated potent antiproliferative effects against human tumor cell lines such as U251 (human glioblastoma) and MCF7 (breast cancer) .

Antimicrobial Activity

Triazole compounds are also recognized for their antifungal and antibacterial properties. The specific compound has shown potential as an inhibitor of various microbial pathways. The mechanism often involves interference with fungal cell wall synthesis or disrupting bacterial metabolic processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. The presence of the naphthalenyl group enhances lipophilicity and may improve cell membrane permeability. Moreover, modifications on the triazole ring can significantly affect biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(5-nitrotriazolyl)-N-(phenyl)benzamide | Triazole ring with nitro substitution | Enhanced antibacterial activity |

| 4-(benzothiazolyl)-N-(naphthalen-1-yl)benzamide | Contains a benzothiazole moiety | Unique antifungal properties |

| 4-(5-methyltriazolyl)-N-(p-tolyl)benzamide | Similar triazole structure but different aryl substitution | Potentially more lipophilic |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : - and -NMR to confirm the presence of the naphthyl proton environment (δ 7.5–8.5 ppm) and triazole methyl group (δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 358.15).

- X-ray Crystallography : For resolving regioselectivity ambiguities in the triazole-naphthyl linkage .

What methodologies are suitable for evaluating the compound’s biological activity in enzyme inhibition assays?

Q. Basic Research Focus

- In vitro Kinase Assays : Use recombinant enzymes (e.g., tyrosine kinases) with ATP-competitive inhibition studies. IC values can be determined via fluorescence-based assays .

- Dose-Response Curves : Conducted at concentrations ranging from 1 nM to 100 µM, with triplicates to ensure reproducibility .

How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

Q. Advanced Research Focus

- Substituent Variation : Replace the naphthyl group with substituted phenyl rings (e.g., 4-fluoro or 3-chloro derivatives) to assess electronic effects on binding .

- Triazole Modifications : Introduce bulkier alkyl groups (e.g., ethyl instead of methyl) to evaluate steric hindrance using molecular docking (e.g., AutoDock Vina) .

- Data Analysis : Correlate IC values with computed LogP and polar surface area (PSA) to optimize pharmacokinetics .

How to resolve contradictions in biological activity data across different assay platforms?

Q. Advanced Research Focus

- Assay Validation : Compare results from fluorescence-based vs. radiometric assays to identify interference from the compound’s autofluorescence .

- Impurity Profiling : Use HPLC-MS to rule out side products (e.g., unreacted benzamide intermediates) contributing to false positives .

What computational strategies are effective for predicting off-target interactions?

Q. Advanced Research Focus

- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Suite to screen against databases like ChEMBL .

- Machine Learning : Train random forest models on datasets of triazole derivatives to predict cytochrome P450 inhibition .

How to address poor aqueous solubility during formulation for in vivo studies?

Q. Advanced Research Focus

- Co-solvent Systems : Use PEG-400/water (70:30 v/v) or cyclodextrin complexes to enhance solubility .

- Salt Formation : Screen counterions (e.g., hydrochloride or mesylate) via pH-dependent solubility studies .

What analytical techniques are critical for stability studies under physiological conditions?

Q. Advanced Research Focus

- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions, followed by HPLC-UV analysis .

- Kinetic Stability : Monitor degradation half-life (t) at 37°C using LC-MS/MS .

How can crystallographic data guide the design of analogs with improved metabolic stability?

Q. Advanced Research Focus

- Crystal Packing Analysis : Identify hydrogen-bonding motifs (e.g., N–H···O interactions) that reduce susceptibility to metabolic oxidation .

- Isosteric Replacement : Substitute labile methyl groups with trifluoromethyl groups based on electron density maps .

What strategies mitigate toxicity risks identified in preliminary in vitro screens?

Q. Advanced Research Focus

- Cytotoxicity Profiling : Use HepG2 cells for hepatotoxicity assessment and hERG inhibition assays for cardiotoxicity .

- Metabolite Identification : Incubate with liver microsomes and profile metabolites via UPLC-QTOF-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.